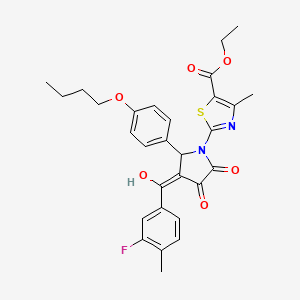
2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide typically involves the reaction of 5-hydroxy-1H-1,2,3-triazole with acetohydrazide. The reaction is usually carried out in an aqueous medium using “click” chemistry, which is known for its efficiency and high yield . The reaction conditions often include the use of copper sulfate pentahydrate as a catalyst and sodium ascorbate as a reducing agent . The reaction is typically conducted at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of “click” chemistry and the use of aqueous media suggest that the process can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this compound a viable candidate for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes.
Materials Science: Triazole derivatives are used in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
Industrial Chemistry: The compound can be used in the synthesis of dyes, photographic materials, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function . This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar structural features.
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Another triazole derivative with hydroxyl and carboxyl functional groups.
1,2-Bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene: A high-nitrogen compound with energetic properties.
Uniqueness
2-(5-Hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a carbonic anhydrase-II inhibitor and its versatility in various chemical reactions make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
860569-62-6 |
|---|---|
Formule moléculaire |
C4H7N5O2 |
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
2-(5-oxo-2H-triazol-1-yl)acetohydrazide |
InChI |
InChI=1S/C4H7N5O2/c5-7-3(10)2-9-4(11)1-6-8-9/h1,8H,2,5H2,(H,7,10) |
Clé InChI |
XSJXMILLJVOAME-UHFFFAOYSA-N |
SMILES canonique |
C1=NNN(C1=O)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


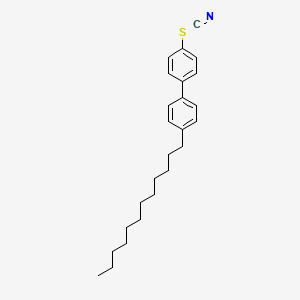


![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
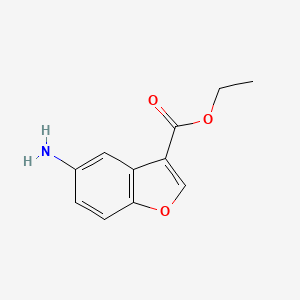
![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)

![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
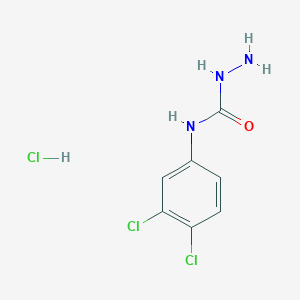
![4-Ethylbenzo[d]oxazole-2-carbaldehyde](/img/structure/B12871718.png)
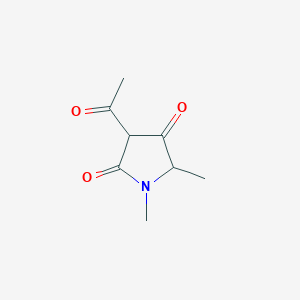
![6-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871729.png)
